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molecular formula C6H7N3O2 B1267093 3-Amino-5-methylpyrazine-2-carboxylic acid CAS No. 6761-50-8

3-Amino-5-methylpyrazine-2-carboxylic acid

Cat. No. B1267093
M. Wt: 153.14 g/mol
InChI Key: VUWIQUHYWDRRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846687B2

Procedure details

7-Methyl-pteridine-2,4-diol (prepared by the procedure of ‘Synthesis of 2,6-Disubstituted pyrazines and Related Derivates.’, Sharefkin, D. M. J. Am. Chem. Soc., 1959, 345) (4 g, 22.5 mmol) is suspended in a solution of NaOH (2.17 g, 53 mmol) in H2O (20 ml), in an autoclave, and the mixture is heated to 150° C. for 3 days. The reaction mixture is cooled to room temperature and the pH is adjusted to 2.5 by the slow addition of 6M HCl (98 ml). The resulting suspension is cooled in a fridge for 1.5 hours, and the solid is then collected by filtration, washed with cold H2O, and MeOH, and dried in vacuo to yield 3-amino-5-methyl-pyrazin-2-carboxylic acid as a beige solid. [M+H]+ 154
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,6-Disubstituted pyrazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.17 g
Type
reactant
Reaction Step Three
Name
Quantity
98 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[C:10]2[C:5]([C:6]([OH:13])=NC(O)=[N:9]2)=[N:4][CH:3]=1.[OH-:14].[Na+].Cl>O>[NH2:9][C:10]1[C:5]([C:6]([OH:13])=[O:14])=[N:4][CH:3]=[C:2]([CH3:1])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CN=C2C(=NC(=NC2=N1)O)O
Step Two
Name
2,6-Disubstituted pyrazines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.17 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
98 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled in a fridge for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the solid is then collected by filtration
WASH
Type
WASH
Details
washed with cold H2O, and MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(N1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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